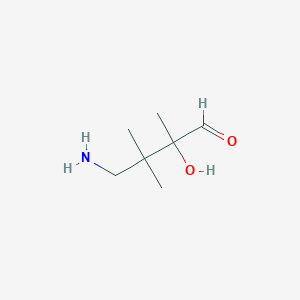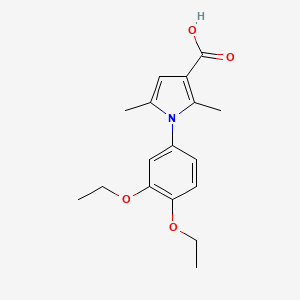
1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group and a 3,4-diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 3,4-diethoxybenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in the synthesis include acids like hydrochloric acid or bases like sodium hydroxide, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification methods like chromatography and recrystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or pyrrole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxyphenylacetic acid: Similar in structure but lacks the pyrrole ring.
3,4-Dimethoxyphenethylamine: Contains a phenethylamine backbone instead of a pyrrole ring.
1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness
1-(3,4-diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the 3,4-diethoxyphenyl group and the pyrrole ring, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-5-21-15-8-7-13(10-16(15)22-6-2)18-11(3)9-14(12(18)4)17(19)20/h7-10H,5-6H2,1-4H3,(H,19,20) |
InChI Key |
VHBVWASPJZDXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


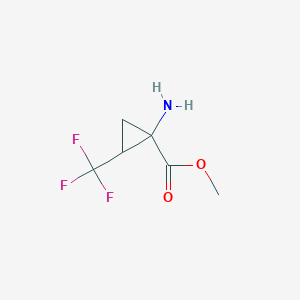
![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)


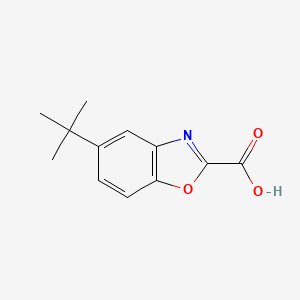
![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)
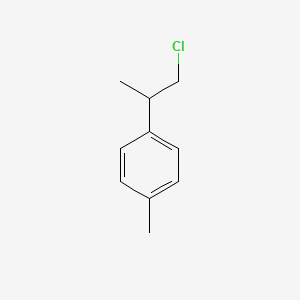


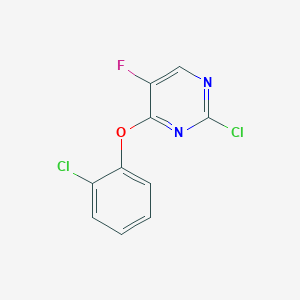
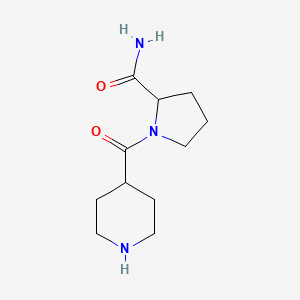
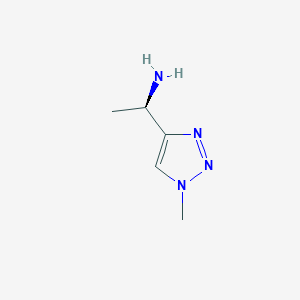
![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
